molecular formula C14H20N4OS B2551142 5-[1-(dimethylamino)propyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 750599-40-7

5-[1-(dimethylamino)propyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2551142
CAS No.: 750599-40-7
M. Wt: 292.4
InChI Key: UTPHCUBHEWXMLE-UHFFFAOYSA-N
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Description

5-[1-(dimethylamino)propyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(dimethylamino)propyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 1-(dimethylamino)propyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-[1-(dimethylamino)propyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Amines.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

5-[1-(dimethylamino)propyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-[1-(dimethylamino)propyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The triazole ring and the dimethylamino group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal agent with a triazole ring.

    Trazodone: An antidepressant with a triazole ring.

Uniqueness

5-[1-(dimethylamino)propyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[1-(dimethylamino)propyl]-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4OS/c1-5-12(17(2)3)13-15-16-14(20)18(13)10-6-8-11(19-4)9-7-10/h6-9,12H,5H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPHCUBHEWXMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NNC(=S)N1C2=CC=C(C=C2)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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